Androstane-3,16,17-triol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33995-19-6 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-17,20-22H,3-10H2,1-2H3/t11?,12?,13-,14+,15+,16?,17?,18+,19+/m1/s1 |
InChI Key |
CXGDRQWRJUSSAR-HONWYQEFSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O |
Isomeric SMILES |
C[C@]12CCC(CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4O)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O |
Synonyms |
androstane-3,16,17-triol androstane-3,16,17-triol, (3alpha,5alpha,16alpha,17beta)-isomer androstane-3,16,17-triol, (3alpha,5alpha,16beta,17alpha)-isomer androstane-3,16,17-triol, (3alpha,5beta,16alpha,17beta)-isomer androstane-3,16,17-triol, (3beta,5alpha,16alpha,17alpha)-isomer androstane-3,16,17-triol, (3beta,5alpha,16alpha,17beta)-isome |
Origin of Product |
United States |
Biosynthesis and Endogenous Formation of Androstane 3,16,17 Triol
Precursors and Substrates in Steroidogenic Pathways
The formation of androstane-3,16,17-triol is intricately linked to the broader network of steroid biosynthesis, originating from cholesterol and involving numerous intermediate steroids.
Dehydroepiandrosterone (B1670201) (DHEA) as a Primary Precursor
Dehydroepiandrosterone (DHEA), a C19 steroid, is a pivotal precursor in the synthesis of this compound. wikipedia.org Produced primarily in the adrenal glands, gonads, and the brain, DHEA serves as a key metabolic intermediate in the biosynthesis of both androgens and estrogens. wikipedia.orgnih.gov Its conversion to various downstream steroids is tissue-specific and depends on the enzymatic machinery present. nih.gov The metabolic pathway from DHEA can lead to the formation of androstenediol, which can then be further metabolized to this compound. nih.gov Early research demonstrated the conversion of dehydroisoandrosterone (an older name for DHEA) to delta-5-androstene-3(beta),16(beta),17(alpha)-triol in surviving rabbit liver slices, highlighting the liver's role in this biotransformation. nih.gov
Other Steroid Intermediates in this compound Synthesis
Beyond DHEA, other steroid intermediates are involved in the pathway leading to this compound. One such intermediate is 5α-androstane-3α,17β-diol (3α-Adiol), a metabolite of dihydrotestosterone (B1667394) (DHT). nih.govmdpi.com While the direct conversion of 3α-Adiol to this compound is not explicitly detailed in the provided context, the metabolism of related androstane (B1237026) compounds suggests a network of interconnected pathways. For instance, the synthesis of 5α-androstane-3α,16α,17β-triol has been achieved from 3β-hydroxy-5-androsten-17-one (a DHEA isomer). nih.gov This synthesis involves multiple steps, including catalytic hydrogenation and the introduction of hydroxyl groups, illustrating the potential for various androstane derivatives to serve as substrates for the enzymes that produce this compound. nih.gov
Enzymatic Machinery Involved in this compound Formation
The conversion of precursor steroids into this compound is catalyzed by specific enzymes, primarily from the hydroxysteroid dehydrogenase (HSD) and cytochrome P450 (CYP) superfamilies.
Role of Hydroxysteroid Dehydrogenases (HSDs)
Hydroxysteroid dehydrogenases are crucial in the interconversion of steroids by catalyzing the oxidation and reduction of hydroxyl and keto groups. The 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes are particularly relevant. nih.gov For example, reductase forms of 17β-HSD catalyze the conversion of DHEA to androst-5-ene-3β,17β-diol (5-AED). nih.gov The activity of 3β-hydroxysteroid dehydrogenase (3β-HSD) is also essential for the synthesis of many biologically active steroids. nih.gov This enzyme, along with 17β-HSD and 5α-reductase, is involved in the metabolism of DHEA to DHT. mdpi.com The presence and activity of these HSDs in various tissues determine the local steroid environment and the potential for the formation of metabolites like this compound.
Cytochrome P450 Enzymes (CYPs) and Their Specificity
Cytochrome P450 enzymes are a large family of monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. beilstein-journals.orgmdpi.com These enzymes are known for their ability to introduce hydroxyl groups into steroid molecules with high regio- and stereospecificity. beilstein-journals.org
CYP7B1 is a steroid hydroxylase known to metabolize various steroid hormones. nih.gov Research has shown that CYP7B1 can metabolize 5α-androstane-3α,17β-diol (3α-Adiol) into 6- and 7-hydroxylated metabolites. nih.gov This finding suggests a potential role for CYP7B1 in regulating the levels of androgens and their metabolites. nih.gov While the direct action of CYP7B1 on this compound precursors is an area for further investigation, its known activity on related androstane steroids points to its potential involvement in the broader metabolic pathways that could lead to the formation or degradation of this compound.
Steroid 16-alpha-Hydroxylase Activity
Steroid 16α-hydroxylase is a crucial enzyme in the biosynthesis of various steroid hormones. This enzyme introduces a hydroxyl group at the 16α position of the steroid nucleus, a key step in the formation of certain androstane and estrane (B1239764) derivatives. The activity of 16α-hydroxylase is an important part of the pathway leading to the synthesis of estriol (B74026) and estetrol. nih.gov
The substrates for this enzyme can be radiolabeled to measure its activity. nih.gov For instance, 16α-³H-labeled androgens and estrogens have been synthesized for this purpose. nih.gov The process can involve the use of microorganisms like Flavobacterium, Saccharomyces cerevisiae, and Streptomyces to facilitate the conversion of radiolabeled substrates. nih.gov
Reductases and Their Contribution
Reductases are a class of enzymes that catalyze reduction reactions, which are essential in steroid metabolism. In the context of androstane biosynthesis, various reductases play a significant role. For example, 5α-reductase is responsible for the conversion of dehydroepiandrosterone (DHEA) into epiandrosterone (B191177). wikipedia.org
Another key group of enzymes are the hydroxysteroid dehydrogenases (HSDs), which can function as reductases. For instance, reductase forms of 17β-hydroxysteroid dehydrogenase (17β-HSD) catalyze the conversion of DHEA to androst-5-ene-3β,17β-diol. nih.gov Additionally, 3β-hydroxysteroid dehydrogenase can act on androstanedione (B1670583) to produce epiandrosterone. wikipedia.org The activity of these enzymes is critical in determining the metabolic fate of precursor steroids and the production of various androstane derivatives.
Biosynthetic Pathways Leading to Different this compound Isomers
The stereochemistry of this compound is of great importance, as different isomers can exhibit distinct biological activities. ontosight.aiontosight.ai The spatial arrangement of the hydroxyl groups at positions 3, 16, and 17, as well as the configuration at position 5, defines the specific isomer. ontosight.aiontosight.ai
One documented synthetic pathway leads to the formation of 5α-androstane-3α,16α,17β-triol from 3β-hydroxy-5-androsten-17-one. nih.gov This multi-step process involves:
Catalytic hydrogenation of the starting material to produce 3β-hydroxy-5α-androstan-17-one. nih.gov
Conversion of the 3β-hydroxy group to a 3α-benzoyloxy group. nih.gov
Treatment with isopropenyl acetate (B1210297) to yield 5α-androsten-16-ene-3α,17-diol 3-benzoate 17-acetate. nih.gov
Conversion to 3α,17-dihydroxy-5α-androstan-16-one 3-benzoate 17-acetate via an epoxide intermediate. nih.gov
Finally, reduction with LiAlH₄ to form 5α-androstane-3α,16α,17β-triol. nih.gov
Other isomers, such as 5α-androstane-3,15,17β-triols, have also been synthesized through different chemical routes, highlighting the variety of potential biosynthetic and synthetic pathways. rsc.org
Epoxide Intermediates in Biotransformation
Epoxide intermediates are known to be involved in the biotransformation of steroids. In the synthesis of 5α-androstane-3α,16α,17β-triol, an unstable epoxide intermediate is formed upon treatment with m-chloroperoxybenzoic acid, which is then converted to a 16-one derivative before the final reduction step. nih.gov
Epoxides are also implicated in other steroid synthetic pathways. For example, the synthesis of 16α-hydroxyandrost-4-ene-3,17,19-trione involves a 6β,19-epoxy intermediate. nih.gov The reductive cleavage of this epoxy ring is a key step in the synthetic sequence. nih.gov
Tissue and Cell-Specific Expression of Biosynthetic Enzymes
The enzymes responsible for the biosynthesis of androstane derivatives are expressed in various tissues throughout the body. The liver is a major site of steroid metabolism. nih.gov Early studies demonstrated that incubating dehydroisoandrosterone with rabbit liver slices resulted in the isolation of androstene-3(β),17(α)-diol and androst-5-ene-3(β),16(β),17(α)-triol. nih.gov
The adrenal glands are another significant source of precursor steroids, such as DHEA, which can then be metabolized in other tissues. wikipedia.org Furthermore, specific enzymes involved in these pathways are found in various cellular compartments, including the cytoplasm and membranes. hmdb.ca The tissue and cellular location of these enzymes ultimately dictates the local production and concentration of specific steroid metabolites.
Metabolic Pathways and Enzymatic Transformations of Androstane 3,16,17 Triol
Biotransformation of Androstane-3,16,17-triol and Related Steroids
The biotransformation of this compound is intricately linked to the broader metabolic network of androgens. Its formation and subsequent breakdown are part of a cascade of reactions that regulate the balance of steroid hormones in various tissues.
Formation of this compound from Testosterone (B1683101) and Androgen Precursors
The generation of this compound is not a direct conversion from testosterone but rather a multi-step process involving key androgenic intermediates. The primary pathway begins with the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). nih.govnih.gov This irreversible reaction is catalyzed by the enzyme 5α-reductase. nih.gov
Once formed, DHT serves as a crucial precursor. It is further metabolized into androstanediols, primarily 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol). nih.govfrontiersin.org This conversion is mediated by enzymes from the aldo-keto reductase and hydroxysteroid dehydrogenase (HSD) superfamilies, such as 3α-HSD and 3β-HSD. nih.govfrontiersin.org
The final step in the formation of an androstane-triol involves the hydroxylation of these androstanediol intermediates. Specifically, 5α-androstane-3β,17β-diol can undergo hydroxylation to form a triol. frontiersin.orgscienceopen.com While the precise enzyme for C16 hydroxylation to form this compound is a subject of ongoing research, other hydroxylations on the androstane (B1237026) ring are well-documented. For example, the enzyme Cytochrome P450 7B1 (CYP7B1) is known to hydroxylate 3β-diol at the C6 or C7 position to form other androstane-triols. frontiersin.orgscienceopen.com The formation of this compound likely follows a similar enzymatic logic, involving a specific C16-hydroxylase acting on an androstanediol precursor.
Table 1: Key Enzymatic Steps in the Formation of Androstane-triols from Testosterone
| Precursor | Enzyme | Product |
|---|---|---|
| Testosterone | 5α-reductase | 5α-Dihydrotestosterone (DHT) |
| 5α-Dihydrotestosterone (DHT) | 3α/3β-Hydroxysteroid Dehydrogenase (HSD) | 5α-Androstane-3α/3β,17β-diol |
| 5α-Androstane-3β,17β-diol | Cytochrome P450 Hydroxylase (e.g., CYP7B1 for C6/C7) | 5α-Androstane-3β,6/7,17β-triol |
| 5α-Androstane-3α/3β,17β-diol | C16-Hydroxylase (putative) | 5α-Androstane-3,16,17-triol |
Subsequent Metabolic Fates of this compound
Following its formation, this compound can be further metabolized. A primary principle of steroid metabolism is to increase the hydrophilicity of compounds to facilitate their excretion from the body. fu-berlin.de Therefore, the hydroxyl groups of the triol are potential targets for further modification. One possible fate is the oxidation of one or more of its hydroxyl groups back to a ketone, a reaction catalyzed by hydroxysteroid dehydrogenases. nih.gov For instance, studies on the related 5α-androstane-3α,17β-diol show its conversion back to DHT in prostatic tissue. nih.gov Another potential pathway for related androstene triols is aromatization, which would convert the androstane ring into an estrogenic form, such as estriol (B74026). nih.gov Ultimately, the triol or its subsequent metabolites are prepared for elimination through Phase II conjugation reactions.
Phase I Metabolic Reactions
Phase I reactions introduce or expose functional groups, such as hydroxyl groups, on the steroid nucleus. For this compound, these reactions are central to both its formation from precursors and its further metabolism.
Hydroxylation Reactions and Their Regioselectivity
Hydroxylation is a key Phase I reaction in steroid metabolism, catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes. fu-berlin.demdpi.com The formation of this compound itself is dependent on a hydroxylation event at the C16 position of an androstanediol precursor.
The regioselectivity of these CYP enzymes is a critical feature, determining which position on the steroid ring is modified. For example, CYP7B1 has been identified as the enzyme responsible for the 6α- and 7α-hydroxylation of 5α-androstane-3β,17β-diol. frontiersin.orgscienceopen.com This high degree of specificity ensures the production of particular steroid metabolites in specific tissues. The hydroxylation of androstanes is not limited to these positions, and the existence of a specific C16-hydroxylase is necessary for the synthesis of this compound.
Oxidation and Reduction Pathways
The metabolic landscape of this compound involves a dynamic interplay of oxidation and reduction reactions. The hydroxyl groups at positions C3, C16, and C17 can be reversibly oxidized to keto groups by various hydroxysteroid dehydrogenases (HSDs). nih.govmdpi.com Conversely, the corresponding keto-androstanes can be reduced to form the triol.
These reactions are critical for modulating the biological activity of steroids. For example, the oxidation of 5α-androstane-3α,17β-diol back to the potent androgen DHT is a known metabolic pathway in the prostate. nih.gov The enzymes 3β-HSD and 17β-HSD are key players in these transformations, catalyzing the interconversion between hydroxyl and keto forms at their respective positions on the androstane skeleton. nih.govmdpi.com The stereochemistry of these reactions is also tightly controlled; for instance, the reduction of steroidal 4-ene-3-ketones can lead to either 5α- (planar) or 5β- (bent) configurations, resulting in structurally and functionally distinct molecules. nih.govacs.org
Table 2: Key Enzymes in Phase I Metabolism of Androstanes
| Reaction Type | Enzyme Family | Example Function |
|---|---|---|
| Reduction | 5α-reductase | Testosterone → Dihydrotestosterone (B1667394) |
| Hydroxylation | Cytochrome P450 (CYP) | Androstanediol → Androstanetriol |
| Oxidation/Reduction | Hydroxysteroid Dehydrogenases (HSD) | Interconversion of hydroxyl and keto groups |
Phase II Metabolic Reactions
Phase II metabolic reactions involve the conjugation of the steroid or its Phase I metabolites with endogenous, water-soluble molecules. This process, which includes glucuronidation and sulfation, significantly increases the polarity of the steroid, thereby facilitating its excretion in urine or bile. fu-berlin.denih.govresearchgate.net
For androstane derivatives, glucuronidation is a major metabolic route. nih.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). fu-berlin.deresearchgate.net These enzymes transfer a glucuronic acid moiety to the hydroxyl groups of the steroid. Given that this compound possesses three hydroxyl groups, it is a prime candidate for glucuronidation, potentially at one or more positions. The resulting glucuronide conjugates are highly water-soluble and readily eliminated. Studies have identified androstane-3α,17β-diol glucuronide as a significant circulating metabolite in human plasma, underscoring the importance of this pathway for androstanediols and, by extension, for androstane-triols. nih.govnih.gov
Sulfation is another important Phase II reaction, catalyzed by sulfotransferases (SULTs), which attach a sulfonate group to a hydroxyl function. fu-berlin.deresearchgate.net This also serves to increase the water solubility of the steroid. It is highly probable that this compound is also a substrate for SULT enzymes, leading to the formation of sulfated conjugates that can be efficiently excreted from the body.
Glucuronidation of this compound
Glucuronidation is a significant pathway for the metabolism of this compound, involving the attachment of a glucuronic acid moiety to the steroid molecule. This process, which occurs mainly in the liver, renders the compound more polar and readily excretable. wikipedia.org
Research in horses has shown that isomers of this compound are found as urinary metabolites. nih.gov In these animals, after the administration of testosterone, the resulting isomeric androstane triols were identified in the urine. nih.gov Analysis of the conjugate fractions revealed that these triols were present as minor components in the glucuronide fraction. nih.gov This indicates that while glucuronidation of this compound does occur, it may be a less predominant pathway compared to sulfation in this species. nih.gov
Similarly, studies on a related compound, androst-5-ene-3β,7β,17β-triol, in cynomolgus monkeys showed that administration resulted in the formation of glucuronide conjugates found in both blood and urine. nih.gov The process of glucuronidation is a common fate for many steroid metabolites, converting them into biologically less active forms prepared for elimination. nih.gov
Sulfation of this compound
Sulfation, the conjugation of a sulfonate group to the steroid, is a major metabolic pathway for this compound. This reaction significantly increases the hydrophilicity of the compound, aiding its removal from the body. youtube.com
In studies involving the equine metabolism of testosterone, isomers of this compound were identified as significant urinary metabolites. nih.gov When the conjugated metabolites were separated, these androstane triols were found to be predominantly located in the sulphate fraction. nih.gov This finding suggests that sulfation is the primary conjugation pathway for this compound in horses. nih.gov Further supporting this, research on the metabolism of 17alpha-methylandrostane-3,16,17beta-triols in horses also concluded that Phase II metabolism primarily involves sulfation, with a lesser degree of glucuronidation. nih.gov
In cynomolgus monkeys, the administration of a related androstene triol also led to the formation of sulfate (B86663) conjugates, which were detected in the blood and urine. nih.gov The sulfation of steroids is a critical detoxification and regulatory pathway, converting active or toxic steroids into inactive, water-soluble compounds that can be easily excreted. nih.gov
Enzymology of Conjugation Reactions (e.g., UGTs, SULTs)
The conjugation reactions of this compound are catalyzed by two main families of enzymes: UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for glucuronidation. researchgate.net They catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the steroid. wikipedia.org Steroid glucuronidation is primarily carried out by members of the UGT2B subfamily. nih.gov These enzymes are found in the liver and various extrahepatic tissues, including the prostate. nih.gov Specific isoforms like UGT2B15 and UGT2B17 are known to conjugate C19 steroids. researchgate.netnih.gov The presence of hydroxyl groups on the this compound molecule provides the sites for this enzymatic conjugation.
Sulfotransferases (SULTs): This family of enzymes catalyzes the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid. nih.govwikipedia.org Cytosolic SULTs are key in steroid metabolism. wikipedia.org The SULT2A subfamily, particularly SULT2A1, is well-known for its role in conjugating androgens like dehydroepiandrosterone (B1670201) (DHEA) and androsterone. wikipedia.org The SULT1E1 enzyme is also known to sulfate estrogens and DHEA. wikipedia.org Given that this compound is an androstane derivative, it is highly probable that enzymes from these subfamilies are responsible for its sulfation.
The relative activity of UGTs and SULTs can vary depending on the specific tissue and species, which accounts for the different ratios of glucuronide to sulfate conjugates observed in metabolic studies. nih.gov
Species-Specific Differences in this compound Metabolism
The metabolism of this compound exhibits notable differences across various species. These variations are often due to differences in the expression and activity of metabolic enzymes.
| Species | Key Findings on this compound (or related compounds) Metabolism | Reference |
| Horse | Isomers of this compound are urinary metabolites of testosterone. Sulfation is the major conjugation pathway, while glucuronidation is a minor pathway. | nih.gov |
| Rat | In immature rat Sertoli cells, 5α-androstane-3α,17β-diol is metabolized to 5α-androstane-3α,16α,17β-triol via 16α-hydroxylation. | nih.gov |
| Rabbit | Following incubation of dehydroepiandrosterone with rabbit liver slices, δ⁵-androstene-3β,16β,17α-triol was isolated, indicating hepatic metabolism. | nih.gov |
| Cynomolgus Monkey | Administration of a related compound, androst-5-ene-3β,7β,17β-triol, results in rapid and extensive metabolism, yielding both glucuronide and sulfate conjugates. | nih.gov |
| Mouse | The related compound 5-Androstene-3b,16a,17a-triol has been identified in the brain of Mus musculus. | ebi.ac.uk |
| Human | While direct metabolism studies on this compound are limited, related androstene triols are known to be rapidly metabolized. nih.gov The enzymes responsible for steroid conjugation (UGTs and SULTs) are well-characterized in human tissues. nih.govwikipedia.org |
In horses, a clear predominance of sulfation over glucuronidation for androstane triols has been established. nih.gov In contrast, studies with a related triol in cynomolgus monkeys show extensive formation of both glucuronide and sulfate conjugates, suggesting both pathways are highly active. nih.gov
Metabolic pathways can also differ in the initial steps. For instance, in rats, the formation of an androstane triol through 16α-hydroxylation of an androstane-diol has been specifically demonstrated in testicular Sertoli cells. nih.gov In rabbits, the liver has been shown to produce a form of androstene-triol from DHEA. nih.gov The presence of a related androstene triol in the mouse brain points to potential neurometabolic pathways or accumulation in neural tissue. ebi.ac.uk These species-specific variations highlight the importance of considering the animal model in studies of steroid metabolism.
Excretion Patterns of this compound Metabolites
The excretion of this compound metabolites is the final step in its elimination from the body. Following conjugation, the resulting water-soluble glucuronides and sulfates are transported into the bloodstream and subsequently removed by the kidneys.
The primary route of excretion for these conjugated steroid metabolites is through the urine. nih.gov Research in horses has specifically identified isomers of this compound in urine samples following testosterone administration. nih.gov The analysis demonstrated that the metabolites were excreted as both sulfate and glucuronide conjugates, with the sulfate form being predominant. nih.gov
Studies involving other androstane-based steroids confirm this general pattern. For example, after administration of a related androstene triol to cynomolgus monkeys, the conjugated metabolites were found in both blood and urine, indicating urinary excretion is a key clearance mechanism. nih.gov For the synthetic steroid oxandrolone, which shares the androstane skeleton, approximately 28% of an oral dose is eliminated unchanged in the urine, with a small fraction in the feces. wikipedia.org While specific quantitative data for this compound excretion in humans is not detailed in the available literature, the established principles of steroid metabolism suggest that its conjugates are primarily cleared via the kidneys and excreted in the urine. rug.nl
Biological Activities and Mechanistic Roles of Androstane 3,16,17 Triol
Interaction with Nuclear Hormone Receptors
The interaction of Androstane-3,16,17-triol with nuclear hormone receptors is a key area of investigation to understand its physiological roles. The activity of related androstane (B1237026) metabolites suggests potential interactions with androgen and estrogen receptors.
Modulation of Androgen Receptor (AR) Activity
Estrogen Receptor (ER) Binding and Activation (e.g., ERβ)
A growing body of evidence suggests that certain metabolites of androgens can exert biological effects through estrogen receptors, particularly the beta subtype (ERβ). The dihydrotestosterone (B1667394) (DHT) metabolite 5α-androstane-3β,17β-diol (3β-Adiol), for example, has been identified as a steroid that does not bind to the AR but efficiently binds to and activates ERβ. nih.govwikipedia.org This interaction has been shown to inhibit prostate cancer cell migration, suggesting a protective role against cancer invasion. nih.gov Given that this compound is a further hydroxylated metabolite, it is conceivable that it may also interact with ERβ. The estrogenic effects of testosterone (B1683101) derivatives, mediated through ERβ, can result in the inhibition of cell migration. nih.gov However, specific studies on the binding affinity and activation of ERβ by this compound are needed to confirm this hypothesis.
Potential for Interaction with Other Steroid Hormone Receptors
Beyond the androgen and estrogen receptors, androstane derivatives may interact with other members of the steroid hormone receptor superfamily. For example, a synthetic analog of androst-5-ene-3β,7β,17β-triol (βAET) was found not to bind or transactivate the glucocorticoid receptor. nih.gov This suggests that not all androstane triols interact with this receptor. Information regarding the interaction of this compound with the progesterone (B1679170) receptor is currently lacking in the scientific literature. Further research is required to fully characterize the binding profile of this compound across the spectrum of steroid hormone receptors.
Influence on Steroidogenesis Regulation
Steroidogenesis, the process of hormone synthesis from cholesterol, is tightly regulated by complex feedback mechanisms. nih.govnih.govfrontiersin.org Androstane derivatives can play a role in this regulation by acting as precursors or intermediates for more active hormones or by directly influencing the activity of steroidogenic enzymes. ontosight.ai
Feedback Mechanisms in Steroid Hormone Pathways
This compound may participate in the intricate feedback loops that control steroid hormone production. For instance, a novel androstenetriol, 3,17,19-androsten-5-triol, has been shown to inhibit steroidogenesis by interacting with the mitochondrial translocator protein (TSPO), a key component in the transport of cholesterol into the mitochondria for steroid synthesis. nih.gov This finding suggests a potential mechanism by which androstane triols could modulate steroid hormone levels. Furthermore, the metabolism of androstane diols can be influenced by hormones such as Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). In cultured rat Sertoli cells, FSH was found to stimulate the 16α-hydroxylation of 5α-androstane-3α,17β-diol to produce 5α-androstane-3α,16α,17β-triol. nih.gov This indicates that the production of androstane triols can be under hormonal control, integrating them into the broader regulatory network of steroidogenesis.
Mechanistic Studies of Biological Effects
The biological effects of this compound are likely mediated through its interactions with nuclear receptors and its influence on steroid metabolism. While direct mechanistic studies on this specific triol are scarce, research on related compounds provides valuable insights.
The activation of ERβ by androstane metabolites like 3β-Adiol has been shown to have significant downstream consequences. In prostate cancer cells, the binding of 3β-Adiol to ERβ leads to the induction of E-cadherin expression. nih.gov E-cadherin is a crucial protein for cell-cell adhesion, and its upregulation is associated with a less invasive phenotype, thereby potentially blocking metastasis. nih.gov This ERβ-dependent pathway appears to be distinct from that activated by estradiol, highlighting the nuanced signaling of different estrogenic compounds. nih.gov It is plausible that this compound, if it indeed interacts with ERβ, could trigger similar or related signaling cascades, influencing cellular processes such as proliferation, migration, and differentiation. However, dedicated mechanistic studies are necessary to elucidate the precise molecular pathways through which this compound exerts its biological functions.
Exploration of Cell Signaling Pathways Mediated by this compound
The biological effects of this compound and its analogs are executed through their interaction with various cell signaling pathways. A key mechanism for related neuroactive steroids is the rapid activation of kinase signaling cascades. Research on the related compound 5α-androstane-3α,17β-diol (3α-diol) in human optic nerve head astrocytes has demonstrated the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, confirmed by the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov
Furthermore, 3α-diol specifically activates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. nih.gov This pathway is crucial for regulating cell motility and survival. The activation of the PI3K/Akt pathway by 3α-diol is linked to an increase in androgen receptor protein levels, suggesting a role in maintaining the reactive phenotype of astrocytes. nih.gov
In contrast, other androgens may utilize different pathways to achieve similar ends. For example, the synthetic androgen R1881 also activates the MAPK/ERK pathway but does not engage the PI3K/Akt pathway to the same extent for regulating androgen receptor levels. nih.gov This highlights the specific signaling cascades that can be preferentially activated by different androstane derivatives.
The anti-inflammatory activities of some androstene triols are mediated, in part, by modulating the TNFα/MAPK/NFκB signal transduction pathway. nih.gov This modulation leads to a decrease in the activity of the inflammatory cytokine TNFα. nih.gov
Structure-Activity Relationships (SAR) Governing Biological Functions
The biological functions of androstane steroids are highly dependent on their three-dimensional structure, a concept known as structure-activity relationship (SAR). Minor changes in the molecule, such as the orientation of a hydroxyl group, can dramatically alter its biological effects.
Impact of Hydroxyl Group Orientation on Activity
The spatial arrangement of hydroxyl (-OH) groups on the androstane skeleton is a critical determinant of biological activity. nih.gov Research comparing various androstene diols and triols has revealed a strict SAR, particularly concerning the orientation of the hydroxyl group at the carbon-17 (C-17) position. nih.gov
For instance, anti-tumor activity is dictated by the configuration at C-17. nih.gov Steroids with a 17α-hydroxyl group, such as 5-androstene-3β,17α-diol, exhibit potent anti-tumor effects. nih.gov The addition of another hydroxyl group at C-7 can modify this activity, but the 17α-orientation remains paramount for this specific biological function. nih.gov Conversely, the corresponding 17β-isomers, like 5-androstene-3β,17β-diol, lack this anti-tumor activity and are instead associated with upregulating immunity. nih.gov This demonstrates that a simple change in the stereochemistry at a single carbon atom can switch the compound's primary biological role from immune stimulation to anti-tumor action.
This principle underscores the importance of stereochemistry in the interaction between the steroid and its biological targets, such as enzymes or receptors. ontosight.ai The specific orientation of the hydroxyl groups influences the molecule's shape and its ability to fit into the binding site of a protein, thereby governing the subsequent cellular response.
This compound in Non-Human Biological Models
This compound and its related compounds have been identified and studied in various non-human biological models. In the male pig, specific C19 steroids, including 5α-androst-16-en-3-one (androstenone) and 5α-androst-16-en-3α-ol (androstenol), are known pheromones that accumulate in the salivary glands and fat. While this compound itself is not the primary pheromone, its metabolic precursors and related structures are central to this signaling system.
In laboratory animals, androstane derivatives have shown a range of activities. For example, 5-androstene-3β,16α,17α-triol has been identified as a metabolite in mice. ebi.ac.uk Studies in rhesus monkeys have investigated the effects of related compounds, such as 5α-androstane-3α,16α,17β-triol, for its potential to stimulate hematopoiesis (the formation of blood cellular components) following radiation exposure. researchgate.net
The metabolism and effects of synthetic androstene triol analogs have also been characterized in mice, rats, dogs, and monkeys to understand their pharmacological properties, including anti-inflammatory effects. nih.gov These studies in non-human models are crucial for elucidating the fundamental biological roles and metabolic pathways of androstane steroids before considering any potential therapeutic applications.
Below is a table summarizing findings of androstane derivatives in non-human models:
| Compound/Derivative | Model Organism | Observed Finding/Role |
| 5-Androstene-3β,16α,17α-triol | Mouse | Identified as a metabolite found in the brain. ebi.ac.uk |
| 5α-Androstane-3α,16α,17β-triol | Rhesus Monkey | Investigated for stimulation of trilineage hematopoiesis after radiation exposure. researchgate.net |
| 17α-Ethynyl-androst-5-ene-3β,7β,17β-triol | Mice, Rats, Dogs, Monkeys | Characterized for drug metabolism and anti-inflammatory pharmacology. nih.gov |
Analytical Methodologies for Androstane 3,16,17 Triol Research
Extraction and Sample Preparation from Biological Matrices
The initial step in the analysis of Androstane-3,16,17-triol from biological sources, such as plasma, urine, or tissue, is its extraction and purification. The complexity of these matrices necessitates multi-step procedures to remove interfering substances like proteins, lipids, and other metabolites.
For liquid samples such as plasma or urine, a common approach involves liquid-liquid extraction. asean.org This process begins with adjusting the pH of the sample to optimize the solubility of the steroid in an organic solvent. asean.org For instance, samples may be neutralized to a pH of 7 before being extracted with a solvent like ethyl acetate (B1210297). asean.org In the case of cream or semi-solid samples, extraction with a polar solvent like methanol (B129727) is often employed. asean.org The resulting organic extract, containing the steroid, is then typically evaporated to dryness. asean.org
In many biological systems, steroids exist as conjugates, primarily as glucuronides or sulfates. To analyze the total amount of the steroid, a hydrolysis step is required to cleave these conjugates and liberate the free steroid. This can be achieved through enzymatic hydrolysis, using enzymes like β-glucuronidase or sulfatase, or through chemical hydrolysis with an acid.
Following extraction, the residue is often redissolved in a suitable solvent, such as methanol, for further purification or direct analysis by chromatographic methods. asean.org To minimize interference and protect the analytical equipment, the redissolved solution may be passed through a syringe filter before injection into a chromatograph. asean.org
Chromatographic Separation Techniques
Chromatography is the cornerstone of steroid analysis, enabling the separation of this compound from a mixture of other closely related compounds. The choice of technique depends on the required resolution, sensitivity, and the nature of the sample.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the quantitative analysis of steroids. Due to the low volatility of steroids like this compound, derivatization is a mandatory step before GC analysis. This process replaces the polar hydroxyl groups with less polar, more volatile moieties.
Common derivatization techniques include the formation of trimethylsilyl (B98337) (TMS) ethers or tert-butyldimethylsilyl (TBDMS) ethers. nist.govnih.gov For example, hydroxyl groups can be converted to their corresponding TMS ethers to increase volatility. nih.gov The derivatized sample is then introduced into the GC system, where it is separated on a capillary column, often with a specific temperature program to ensure optimal resolution of different steroid isomers. nih.gov Stable isotope dilution, using a deuterated internal standard, combined with GC-MS is a highly accurate method for quantifying steroid concentrations in biological fluids. nih.gov
High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, often without the need for derivatization. Both normal-phase and reversed-phase HPLC can be used for steroid separation. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, causing more polar steroids to elute earlier.
The analysis of related androstane (B1237026) compounds, such as androst-5-ene-3β,7β,17β-triol (βAET), has been successfully performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This highly sensitive technique allows for the detection and quantification of compounds at very low concentrations, with quantifiable ranges as low as 5.0 ng/mL in plasma samples. nih.gov The selection of the mobile phase and gradient is critical for achieving separation from other endogenous steroids.
Thin-Layer Chromatography (TLC) is a cost-effective and rapid method for the qualitative analysis and separation of steroids from various samples, including biological extracts and pharmaceutical formulations. bioline.org.branalis.com.my It allows for the simultaneous analysis of multiple samples. analis.com.mynih.gov
For separating androgens and their metabolites, silica (B1680970) gel plates are commonly used as the stationary phase. nih.gov A variety of solvent systems can be employed as the mobile phase to achieve separation. The choice of the mobile phase is crucial and is optimized based on the polarity of the target compounds. After development, the separated steroids are visualized. This can be done by observing the plate under UV light at 254 nm or by spraying the plate with a derivatizing reagent followed by heating. asean.org A common spray reagent consists of anisaldehyde and sulfuric acid in glacial acetic acid, which produces colored spots for different steroids. asean.org
Sephadex LH-20 chromatography is a valuable technique for the purification and separation of steroids. oup.com Sephadex LH-20 is a hydroxypropylated, cross-linked dextran (B179266) gel that can be used with a wide range of organic solvents. oup.comavantorsciences.com This medium separates molecules based on a combination of molecular sieving and partition chromatography, owing to its dual hydrophilic and lipophilic nature. oup.comresearchgate.net
This method is particularly useful for group separation of steroids from crude biological extracts before quantification by methods like radioimmunoassay or mass spectrometry. oup.comscispace.com Various solvent systems have been developed for the separation of neutral steroids. These systems often use a base solvent like heptane, isooctane, or hexane, with small amounts of more polar solvents such as chloroform, ethyl acetate, and methanol added to modulate the separation. scispace.comoup.com The stability of the gel allows for the repeated use of columns, making it a reproducible and effective purification step. oup.com
Spectrometric Detection and Structural Elucidation
Following chromatographic separation, spectrometric techniques are employed for the definitive identification and structural elucidation of this compound.
Mass Spectrometry (MS) is indispensable for determining the molecular weight and obtaining structural information. When coupled with GC, the electron ionization (EI) mass spectrum of the derivatized steroid provides a characteristic fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for identification. nist.gov The NIST WebBook provides reference mass spectra for various derivatized androstane isomers, such as the 2TMS derivative of Androstane-3,17-diol, which serves as a useful comparison for identifying related compounds. nist.govnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for unambiguous structure determination of a pure compound. Techniques like 1H NMR and 13C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms, confirming the steroid backbone and the precise location and stereochemistry of the hydroxyl groups. nih.gov While a specific spectrum for this compound is not widely published, data from closely related androstane structures can be used to predict and interpret its spectral features. nih.govspectrabase.com
Mass Spectrometry (MS) Techniques and Fragmentation Patterns
Mass spectrometry is a cornerstone in the analysis of this compound, offering high sensitivity and structural information. Due to the low volatility of steroid triols, they are typically derivatized prior to analysis by gas chromatography-mass spectrometry (GC-MS).
The most common derivatization strategy for this compound is trimethylsilylation, which involves the replacement of active hydrogens in the hydroxyl groups with trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the steroid, making it amenable to GC-MS analysis.
The mass spectra of trimethylsilylated androstane-3,16,17-triols are characterized by specific fragmentation patterns. The primary degradation reactions observed involve the expulsion of the TMS substituents and the loss of parts of the D-ring of the steroid nucleus. nih.gov While detailed fragmentation data for all isomers of this compound is not extensively published, analysis of related compounds, such as the trimethylsilyl derivative of 5α-Androstane-3α,16α,17β-triol, provides insight into the expected fragmentation. The mass spectrum of this derivative would exhibit a molecular ion peak and characteristic fragment ions resulting from the cleavage of the TMS groups and the steroid backbone.
| Derivative | Key Fragmentation Pathways | Reference |
| Trimethylsilylated Androstane-3,16,17β-triols | Expulsion of substituents, Loss of parts of the D-ring | nih.gov |
A significant challenge in the analysis of this compound is the differentiation of its various stereoisomers. The mass spectra of the trimethylsilylated derivatives of androstane-3,16,17β-triol isomers are notably similar, which makes their distinction based solely on mass spectral data quite difficult. nih.gov However, subtle differences in the relative intensities of fragment ions, combined with chromatographic separation, can aid in isomer identification. For instance, the stereochemistry of the hydroxyl groups can influence the fragmentation process, leading to minor but potentially diagnostic variations in the mass spectrum. Combining mass spectral data with the unique retention times of each isomer on a gas chromatography column is crucial for reliable isomer assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and confirmation of this compound isomers. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of its three-dimensional structure.
Immunological Assays for Research Quantification
Immunological assays offer a highly sensitive and specific method for the quantification of steroids in biological fluids. These assays are based on the principle of competitive binding between a labeled and an unlabeled antigen for a limited number of antibody binding sites.
While a specific radioimmunoassay (RIA) for this compound has not been extensively documented in publicly available literature, the development of such an assay is feasible and would follow established protocols for other steroid hormones. The development process would involve:
Hapten Synthesis: this compound, being a small molecule, would need to be chemically coupled to a larger carrier protein, such as bovine serum albumin (BSA), to become immunogenic.
Antibody Production: The resulting conjugate would be used to immunize animals (e.g., rabbits) to produce polyclonal antibodies specific for this compound.
Radiolabeling: A radiolabeled form of this compound (e.g., with tritium (B154650) or iodine-125) would be synthesized to serve as the tracer.
Assay Validation: The developed RIA would undergo rigorous validation to assess its specificity, sensitivity, accuracy, and precision. Cross-reactivity with other structurally related steroids would be a critical parameter to evaluate.
The successful development of RIAs for closely related compounds, such as 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol, demonstrates the viability of this approach for this compound. nih.gov
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a crucial step in the analysis of this compound, particularly for gas chromatography-based methods. It enhances the volatility, thermal stability, and chromatographic behavior of the analyte, leading to improved sensitivity and peak shape.
Beyond the commonly used trimethylsilylation , other derivatization strategies can be employed. These include the formation of:
tert-Butyldimethylsilyl (TBDMS) ethers: These derivatives are more stable than TMS ethers and can be advantageous in certain applications.
Pentafluorobenzoyl (PFB) esters or ethers: These derivatives are highly electronegative and are particularly useful for electron capture detection (ECD) in gas chromatography, which can provide very high sensitivity.
Methoxime-trimethylsilyl (MO-TMS) derivatives: This two-step derivatization is used when the steroid contains a ketone group in addition to hydroxyl groups. The methoximation step protects the keto group, preventing the formation of multiple derivatives and improving chromatographic resolution.
The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity, the presence of other interfering substances, and the analytical instrumentation available.
| Derivatization Reagent | Derivative Formed | Key Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Most common, increases volatility and thermal stability |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ether | Increased stability compared to TMS ethers |
| Pentafluorobenzoyl chloride | Pentafluorobenzoyl (PFB) ester | High sensitivity with Electron Capture Detection (ECD) |
| Methoxylamine hydrochloride followed by a silylating agent | Methoxime-trimethylsilyl (MO-TMS) | For steroids with both hydroxyl and keto groups |
Application in Steroidomics and Metabolomics Research
The study of this compound and its isomers is deeply embedded within the fields of steroidomics and metabolomics, which aim to comprehensively identify and quantify the complete set of steroids and metabolites in a biological system. nih.gov These disciplines leverage advanced analytical platforms to elucidate the complex pathways of steroid biosynthesis and metabolism, offering insights into health and disease. nih.govontosight.ai this compound, as an intermediate or downstream metabolite of androgenic pathways, is a key compound of interest in studies ranging from endocrinology to clinical chemistry. ontosight.ai
Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of steroid metabolome analysis. nih.gov Gas chromatography-mass spectrometry (GC-MS) has traditionally been the workhorse for comprehensive urinary steroid profiling, while ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is increasingly used for analyzing steroids in serum and other biological matrices. nih.gov
Research in metabolomics has successfully identified various androstane triols as metabolites of endogenous and exogenous steroids. For instance, in studies of designer anabolic androgenic steroids, 17α-methylandrostane-3,16,17beta-triols have been identified as metabolites, demonstrating the capability of these analytical approaches to detect novel metabolic pathways. researchgate.net Similarly, early research involving the incubation of dehydroepiandrosterone (B1670201) with liver tissue slices led to the successful isolation of delta5-androstene-3(beta), 16(beta), 17(alpha)-triol, a foundational experiment in steroid metabolism. nih.gov
A significant challenge in the analysis of androstane-3,16,17-triols is the existence of numerous stereoisomers. The mass spectra of different androstan-3,16,17beta-triol isomers can be very similar, making their distinction difficult by MS alone. nih.gov Therefore, chromatographic separation prior to detection is crucial for unequivocal identification. The synthesis of specific isomers, such as 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol, and their characterization by techniques including GC-MS and nuclear magnetic resonance (NMR) spectroscopy, provides the reference standards necessary for accurate identification in biological samples. nih.gov
The application of these analytical methodologies has led to the quantification of this compound derivatives in human samples, providing valuable clinical data. A notable study focused on human breast cyst fluid (BCF), a matrix where steroid hormone concentrations can be significantly elevated. In this research, the sulfated form of a related compound, androst-5-ene-3 beta,16 alpha,17 beta-triol-3-sulfate (A-TriolS), was quantified.
Table 1: Concentration of Androst-5-ene-3 beta,16 alpha,17 beta-triol-3-sulfate in Human Breast Cyst Fluid
| Analyte | Number of Samples | Median Concentration (ng/mL) | Concentration Range (ng/mL) |
|---|---|---|---|
| Androst-5-ene-3 beta,16 alpha,17 beta-triol-3-sulfate | 15 | ~100 | 1.4 to ~1800 |
Data sourced from a study on the quantification of 16α-hydroxy androgens in human breast cyst fluid. nih.gov
This quantification highlights the potential role of 16α-hydroxylated androgens as precursors to other steroids like estriol-3-sulfate in specific biological compartments. nih.gov Furthermore, metabolomic studies have linked other related triols, such as androstene-3β,7β,17β-triol, to conditions like obesity and metabolic syndrome by demonstrating a positive correlation between its plasma levels and Body Mass Index (BMI). nih.gov
The continuous development of semi-targeted steroidomic workflows and the synthesis of stable isotope-labeled standards are pushing the boundaries of detection and characterization of androstane triol sulfates and other metabolites, promising to further clarify their roles in human physiology and pathology. anu.edu.au
Synthetic Approaches to Androstane 3,16,17 Triol and Its Analogs
Chemical Synthesis of Androstane-3,16,17-triol
Chemical synthesis provides robust and versatile platforms for producing this compound. These methods can be broadly categorized into total synthesis, which builds the molecule from simple, non-steroidal precursors, and semi-synthesis, which modifies readily available steroid starting materials.
The total synthesis of a complex, stereochemically rich molecule like an androstane (B1237026) steroid is a formidable challenge in organic chemistry. pageplace.de These endeavors have historically been pivotal in advancing the field of organic synthesis and conformational analysis. pageplace.de The first total synthesis of a non-aromatic steroid was accomplished by Robert Burns Woodward in 1951, a landmark achievement that demonstrated the power of strategic planning in complex molecule construction.
Approaches to steroid total synthesis often involve the sequential construction of the fused four-ring (A, B, C, D) system. Key strategies include:
Annulation Reactions: Methods like the Robinson annulation are frequently used to build the six-membered rings.
Diels-Alder Cycloadditions: This powerful reaction can be employed to form one or more of the rings in a stereocontrolled manner.
Polyene Cyclizations: Inspired by the biosynthetic pathways of steroids, acid-catalyzed cyclization of acyclic polyene precursors can generate the entire tetracyclic core in a single, biomimetic step.
Semi-synthesis, which begins with a readily available natural steroid, is the most common and economically viable approach for producing this compound and its analogs. nih.gov This strategy leverages the existing and correctly configured tetracyclic core of the starting material, requiring only a sequence of functional group manipulations to arrive at the target molecule.
A prominent precursor for the synthesis of 5α-androstane-3α,16α,17β-triol is 3β-hydroxy-5-androsten-17-one, a derivative of dehydroepiandrosterone (B1670201) (DHEA). nih.gov The synthesis involves a multi-step process that precisely modifies the stereochemistry and oxidation state at key positions. nih.gov
Table 1: Key Steps in a Semi-Synthetic Route to 5α-Androstane-3α,16α,17β-triol
| Step | Reaction | Reagents | Purpose |
| 1 | Catalytic Hydrogenation | H₂, Pd/C | Reduces the C5-C6 double bond to establish the 5α-androstane core. |
| 2 | Stereochemical Inversion | Mitsunobu Reaction | Converts the 3β-hydroxy group to a 3α-benzoyloxy group. |
| 3 | Enol Acetate (B1210297) Formation | Isopropenyl acetate | Creates a C16-C17 double bond, setting up for oxygenation. |
| 4 | Epoxidation | m-CPBA | Forms an epoxide across the C16-C17 double bond. |
| 5 | Reduction | LiAlH₄ | Reduces the C17-ketone and opens the epoxide to form the 16α,17β-diol. |
This sequence highlights the strategic modifications required to convert a common steroid precursor into a more complex, tri-hydroxylated analog.
Achieving the correct stereochemistry at the C-3, C-16, and C-17 positions is critical, as the biological activity of steroids is highly dependent on their three-dimensional structure. The semi-synthetic route from 3β-hydroxy-5-androsten-17-one incorporates several key stereoselective reactions. nih.gov
Catalytic Hydrogenation: The reduction of the Δ⁵ double bond is directed by the steroid's existing stereochemistry to predominantly yield the 5α-isomer, where the A and B rings are in a trans fusion. nih.gov
Mitsunobu Reaction: This reaction provides a reliable method for inverting the stereocenter at C-3. It proceeds through an SN2 mechanism, converting the 3β-hydroxyl group into a 3α-configured group. nih.gov
Epoxide Opening and Ketone Reduction: The final reduction step with a hydride reagent like lithium aluminum hydride (LiAlH₄) is also stereocontrolled. The hydride attacks the C-17 ketone from the less hindered α-face, and the subsequent opening of the epoxide results in the formation of the desired trans-diol with a 16α-hydroxy and 17β-hydroxy configuration. nih.gov
Hydroboration: For the synthesis of other isomeric triols, hydroboration-oxidation of a double bond is a powerful tool. For instance, the hydroboration of 5α-androst-14-ene-3α,17β-diol can afford 5α-androstane-3α,15α,17β-triol, demonstrating the regio- and stereoselectivity of this reaction in placing a hydroxyl group. rsc.org
Regioselective Functionalization and Derivatization for Research
To study the structure-activity relationships of this compound or to prepare conjugates for immunoassays, it is often necessary to chemically modify one hydroxyl group in the presence of the others. This requires regioselective functionalization, which is typically achieved by using protecting groups to temporarily block reactive sites.
Protecting groups are essential tools in steroid chemistry for differentiating between multiple hydroxyl groups of similar reactivity. highfine.com For a molecule like this compound, the vicinal diol at the C-16 and C-17 positions presents a unique opportunity for selective protection.
Boronic acids react reversibly with 1,2-diols to form five-membered cyclic boronate esters. This strategy has been effectively employed for the regioselective functionalization of androstane triols. rsc.organu.edu.au The 16,17-diol moiety can be protected as a boronate ester, leaving the C-3 hydroxyl group free for subsequent chemical modification, such as acylation or oxidation. rsc.org
Table 2: Regioselective Functionalization Using a Boronate Ester Protecting Group
| Step | Process | Reagents | Outcome |
| 1 | Protection | Phenylboronic acid | Forms a cyclic boronate ester across the 16,17-diol. |
| 2 | Derivatization | Acyl chloride, etc. | The unprotected C-3 hydroxyl group is selectively modified. |
| 3 | Deprotection | Mild aqueous workup | The boronate ester is hydrolyzed, restoring the 16,17-diol. |
This approach allows for the synthesis of specific C-3 linked steroid derivatives, which are valuable as standards in drug detection and as haptens for developing targeted immunoassays. rsc.organu.edu.au Other common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TMS, TBS) and alkyl ethers (e.g., benzyl), which can be chosen based on their steric bulk and the conditions required for their removal. highfine.com
Biocatalytic and Microbial Transformation for Synthesis
Biocatalysis, using whole microorganisms or isolated enzymes, offers a powerful and environmentally friendly alternative to traditional chemical synthesis for producing steroids. researchfloor.orgslideshare.net These methods are particularly valued for their high degree of regio- and stereoselectivity, often allowing for the functionalization of specific C-H bonds that are inaccessible through conventional chemistry. davidmoore.org.uk
Microbial transformations are widely used in the industrial production of steroid hormones and their analogs. davidmoore.org.uk The most significant and common reactions are hydroxylations, which can be directed to numerous positions on the steroid nucleus. researchfloor.orgresearchgate.net Fungi, in particular, are adept at performing these highly specific oxidations. researchfloor.org
For the synthesis of an androstane-triol, microbial hydroxylation is a highly relevant strategy.
Known Hydroxylations: Various microorganisms are known to introduce hydroxyl groups at specific positions. For example, Rhizopus and Aspergillus species are known for 11α-hydroxylation, while Curvularia species can perform 11β-hydroxylation. davidmoore.org.uk
16α-Hydroxylation: The introduction of a hydroxyl group at the C-16α position is a well-established industrial process, crucial for the synthesis of certain corticosteroids. researchfloor.org
Substrate Specificity: The outcome of a microbial transformation depends on both the microorganism and the structure of the steroid substrate. For instance, fungi like Penicillium vinaceum have been shown to effectively carry out Baeyer-Villiger oxidation on various androstane and androstene steroids. nih.gov The fungus Cephalosporium aphidicola has demonstrated the ability to hydroxylate different positions on the steroid core depending on the substrate's stereochemistry. davidmoore.org.uk
The use of biocatalysis can simplify synthetic routes by eliminating the need for multiple protection and deprotection steps. By selecting the appropriate microorganism or enzyme, it is possible to achieve targeted hydroxylation on a simpler androstane precursor to generate the desired triol scaffold with high efficiency and selectivity.
Table 3: Examples of Microbial Steroid Transformations
| Microorganism Type | Reaction Type | Example Position(s) | Relevance |
| Fungi (Rhizopus, Aspergillus) | Hydroxylation | 11α, 16α | Introduction of hydroxyl groups with high stereoselectivity. researchfloor.orgdavidmoore.org.uk |
| Fungi (Curvularia) | Hydroxylation | 11β | Key step in corticosteroid synthesis. davidmoore.org.uk |
| Bacteria (Mycobacterium) | Side-chain cleavage | - | Conversion of sterols (e.g., cholesterol) into androstane precursors. |
| Fungi (Penicillium) | Baeyer-Villiger Oxidation | C-17 | Conversion of ketones to lactones. nih.gov |
Identification of Novel Microbial Strains for Biotransformation
The synthesis of complex steroid molecules such as this compound can be streamlined by leveraging the enzymatic machinery of microorganisms. Biotransformation offers a green alternative to traditional chemical methods, often providing high regio- and stereospecificity under mild conditions. openmedscience.com The search for novel microbial strains capable of performing desired hydroxylations on the androstane skeleton is a key area of research.
Fungi are particularly well-suited for steroid modifications. openmedscience.com Genera such as Penicillium, Rhizopus, and Aspergillus have been identified for their capacity to introduce hydroxyl groups at various positions on the steroid nucleus. nih.govmdpi.com For instance, studies on the biotransformation of androstane and androstene steroids by the filamentous fungus Penicillium vinaceum have demonstrated its ability to carry out effective Baeyer-Villiger oxidation on C-17 ketones. nih.gov While this specific reaction leads to lactones rather than the triol, it highlights the potential of this strain for modifying the D-ring of the androstane core. nih.gov
The process of identifying new strains involves screening diverse microbial collections against a specific steroid precursor. The transformation is monitored using techniques like gas chromatography (GC), and the resulting products are identified through spectral data analysis. nih.gov Research on Rhizopus arrhizus has shown its ability to hydroxylate androstene derivatives at the C-6β and C-7α positions, demonstrating the genus's potential for targeted hydroxylations. nih.gov Similarly, strains of Isaria farinosa have been investigated for their catalytic ability to transform progesterone (B1679170) derivatives, yielding multiple hydroxylated products. mdpi.com The discovery of cortisone's anti-inflammatory properties, facilitated by an efficient 11α-hydroxylation step catalyzed by a Rhizopus species, historically intensified interest in microbial steroid transformations. mdpi.com
This strategy of screening and identifying microbial catalysts continues to be a promising, environmentally friendly route to new and complex steroid hormones and pharmaceuticals. nih.gov
Table 1: Examples of Microbial Biotransformation of Androstane and Related Steroids
| Microbial Strain | Substrate(s) | Key Transformation(s) / Product(s) |
|---|---|---|
| Penicillium vinaceum AM110 | Epiandrosterone (B191177), Androsterone, Androstenedione | Baeyer-Villiger oxidation (lactonization) at C-17 |
| Rhizopus arrhizus ATCC 11145 | Androst-5-ene-3,17-dione | C-6β hydroxylation |
| Isaria farinosa KCh KW1.1 | 17α-hydroxyprogesterone | 6β,17α-dihydroxyprogesterone, 12β,17α-dihydroxyprogesterone |
Synthesis of Labeled this compound for Tracer Studies
Radiolabeled compounds are indispensable tools for conducting tracer studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of molecules like this compound. nih.gov The synthesis of isotopically labeled steroids, typically with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for highly sensitive tracking and quantification in biological systems. nih.govselcia.com
A common and effective method for tritium labeling is the catalytic reduction of an unsaturated precursor with tritium gas (³H₂). For the synthesis of labeled this compound, a precursor containing a double bond at a suitable position in the androstane skeleton would be required. This precursor would be subjected to reduction with ³H₂ gas in the presence of a metal catalyst, such as palladium, leading to the stereospecific addition of tritium atoms across the double bond. This general method has been successfully used to prepare a variety of tritium-labeled steroids for radioimmunoassays and metabolic studies.
Carbon-14 is also a preferred isotope for ADME studies due to its long half-life and stable position within the molecule's core structure. selcia.com The synthesis of a ¹⁴C-labeled this compound would be more complex, typically involving a multi-step synthesis starting from a simple, commercially available ¹⁴C-labeled building block. The label must be placed in a metabolically stable position to ensure that it remains with the core molecule throughout its metabolic journey. Regulatory guidelines often prefer or mandate the use of ¹⁴C for definitive mass balance studies. selcia.com
The purification of these high-specific-activity labeled compounds is critical and is typically achieved through chromatographic techniques to ensure their chemical and radiochemical purity before use in sensitive biological assays. nih.gov
Design and Synthesis of Structurally Modified Analogs for SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. The design and synthesis of structurally modified analogs of this compound are performed to probe these relationships, potentially leading to compounds with enhanced potency or selectivity.
The synthesis of the core structure itself can be achieved through multi-step chemical reactions. For example, 5α-Androstane-3α,16α,17β-triol has been synthesized from 3β-hydroxy-5-androsten-17-one. The process involved catalytic hydrogenation, stereochemical inversion of the 3-hydroxy group, and a series of steps to introduce the 16α-hydroxyl and reduce the 17-ketone, ultimately yielding the desired triol. nih.gov
Modifications to this core structure are then designed to investigate the importance of different functional groups and stereochemistries. Key principles in steroid SAR include the essential nature of the aromatic A-ring with a C-3 hydroxyl for certain activities, while the 17β-hydroxyl group is also critical. Modifications at the C-16 and C-17 positions can significantly enhance biological activity.
Examples of such modifications include:
Ethynylation at C-17: The introduction of a 17α-ethynyl group is a common strategy in steroid chemistry. This modification, seen in the synthetic analog 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, serves to prevent the oxidation of the 17β-hydroxyl group, thereby increasing the compound's oral bioavailability and metabolic stability. selcia.com
Heterocyclic Ring Annulation: Fusing a heterocyclic ring system to the steroid scaffold can impart novel biological activities. Researchers have synthesized novel steroidal[17,16-d]pyrimidines from epiandrosterone and androsterone. These analogs were designed to explore potential anticancer activities, and SAR studies revealed that the stereochemistry of the hydroxyl group on the steroid scaffold significantly affected the inhibitory activity of the fused pyrimidine (B1678525) derivatives.
Spiro-derivatives at C-17: To develop specific enzyme inhibitors, analogs featuring a spiro-δ-lactone at the C-17 position have been synthesized from epi-androsterone. This modification replaces the 17-hydroxyl and ketone groups with a more complex structure designed to interact with the active site of target enzymes like 17β-hydroxysteroid dehydrogenases.
These synthetic efforts, guided by SAR principles, are crucial for developing new therapeutic agents based on the androstane framework.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5α-Androstane-3α,16α,17β-triol |
| 3β-hydroxy-5-androsten-17-one |
| 17α-ethynyl-androst-5-ene-3β,7β,17β-triol |
| Epiandrosterone |
| Androsterone |
| Androstenedione |
| Progesterone |
Theoretical and Computational Studies on Androstane 3,16,17 Triol
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of ligands with receptor proteins and to analyze the conformational landscape of molecules.
Ligand-Receptor Interaction Prediction
While specific docking studies on Androstane-3,16,17-triol are not extensively documented in publicly available literature, the principles of such studies are well-established in the context of steroid hormones and their receptors. nih.gov Computational models are employed to predict how steroids and their metabolites, like this compound, might interact with various nuclear receptors, such as the androgen receptor. nih.gov These simulations can predict binding affinities and modes of interaction, providing hypotheses about the potential biological activity of the compound.
The process typically involves creating a three-dimensional model of the ligand and the receptor's binding site. The ligand is then "docked" into the receptor site in various orientations and conformations to identify the most stable binding pose. The stability is often evaluated using scoring functions that estimate the free energy of binding. For this compound, this could reveal potential interactions with amino acid residues within the ligand-binding domain of a receptor, mediated by hydrogen bonds and hydrophobic contacts.
Recent studies have utilized in silico molecular modeling to explore the interactions between various androgens and drugs with the androgen receptor, highlighting the importance of specific hydrogen bonds and hydrophobic interactions in signaling proliferation. nih.gov Such methodologies could be applied to this compound to predict its potential for agonistic or antagonistic activity.
Conformational Analysis of this compound
The biological activity of a steroid is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound involves identifying its most stable three-dimensional structures. The androstane (B1237026) skeleton provides a rigid framework, but the orientation of the hydroxyl groups at positions 3, 16, and 17 can vary, leading to different conformers.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and interactions.
Electronic Structure and Reactivity Predictions
Quantum chemical methods can be used to calculate the electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals. This information is vital for predicting the molecule's reactivity. For example, the regions of highest and lowest electron density can indicate sites susceptible to electrophilic or nucleophilic attack, respectively. This is particularly relevant for understanding how the molecule might be further metabolized. Quantum chemical calculations have been successfully used to predict reaction pathways and transition state energies for various chemical reactions. rsc.org
Computational Approaches to Enzyme Mechanism Elucidation
The formation of this compound is the result of enzymatic transformations of precursor steroids. Computational methods, particularly combined quantum mechanics/molecular mechanics (QM/MM) approaches, are instrumental in elucidating the mechanisms of these enzymatic reactions. bris.ac.uksci-hub.se
In a QM/MM simulation, the reacting part of the substrate and the enzyme's active site are treated with high-level quantum mechanics, while the surrounding protein and solvent are described by more computationally efficient molecular mechanics. nih.gov This allows for the modeling of bond-breaking and bond-forming events within the complex environment of the enzyme. Such studies can reveal the step-by-step mechanism of hydroxylation reactions that lead to the formation of this compound, identifying key amino acid residues involved in catalysis. These computational approaches have been applied to understand the mechanisms of various enzymes, including those involved in steroid metabolism. uni-muenchen.de
Predictive Models for Metabolic Fate
Computational models have been developed to predict the metabolic fate of steroids. mdpi.com These models can help to identify the enzymes responsible for the metabolism of a particular compound and the likely metabolites that will be formed. For a compound like this compound, which is itself a metabolite, these models can predict its further conversion to other products or its conjugation for excretion.
These predictive models often use a combination of ligand-based and structure-based approaches. Ligand-based methods rely on the chemical structure of the compound to predict its sites of metabolism, while structure-based methods involve docking the compound into the active sites of metabolic enzymes, such as cytochrome P450s. A study on the prediction of metabolic sites of steroids mediated by cytochrome P450 3A4 demonstrated the utility of a mechanism-based prediction model that considers both binding conformation and reaction activity. mdpi.com Such models could be applied to this compound to predict its subsequent metabolic transformations.
The following table summarizes the application of various computational methods in studying this compound:
| Computational Method | Application to this compound | Key Insights |
| Molecular Modeling & Docking | Prediction of binding to nuclear receptors. | Potential biological activity (agonist/antagonist), key interacting residues. |
| Conformational Analysis | Identification of stable 3D structures. | Understanding structure-activity relationships, receptor fit. |
| Quantum Chemical Calculations | Analysis of electronic structure and reactivity. | Prediction of reactive sites for further metabolism. |
| QM/MM Simulations | Elucidation of enzymatic formation pathways. | Step-by-step mechanism of hydroxylation, role of active site residues. |
| Metabolic Fate Prediction Models | Prediction of further metabolic transformations. | Identification of potential downstream metabolites and conjugations. |
Future Research Trajectories in Androstane 3,16,17 Triol Chemistry and Biology
Elucidating the Full Spectrum of Androstane-3,16,17-triol Isomers and Their Unique Biological Roles
The this compound molecule possesses multiple chiral centers, leading to a wide array of possible stereoisomers. The spatial arrangement of the hydroxyl groups at the C3, C16, and C17 positions, as well as the configuration of the A/B ring junction (5α or 5β), dramatically influences the molecule's shape and its interaction with biological targets. ontosight.ai While some isomers have been identified, a comprehensive characterization of all possible isomers and their distinct biological activities is a critical first step for future research.
Initial studies have hinted at the diverse functions of these isomers. For example, (3β,5α,16α,17α)-androstane-3,16,17-triol is recognized as a steroid hormone belonging to the androgen class. ontosight.ai In contrast, another isomer, 5α-androstane-3α,16α,17β-triol, has been shown to stimulate trilineage hematopoiesis in rhesus monkeys and notably does not bind to the classical androgen receptor, suggesting a unique mechanism of action. researchgate.net The conversion of Δ⁵-androstene-3β,16α,17β-triol to estriol (B74026) by the human placenta points to a role in estrogen biosynthesis. nih.gov
Future investigations should systematically synthesize or isolate the full spectrum of this compound isomers. Each isomer should then be screened for its binding affinity to a wide range of nuclear and membrane receptors, and its functional activity should be assessed in various cell-based assays. This will allow for the creation of a comprehensive structure-activity relationship profile for the this compound family.
Table 1: Known Isomers of Androstane (B1237026)/Androstene-3,16,17-triol and Their Reported Biological Information
| Isomer | Reported Biological Information |
| (3β,5α,16α,17α)-Androstane-3,16,17-triol | Classified as an androgenic steroid hormone. ontosight.ai |
| 5α-Androstane-3α,16α,17β-triol | Stimulates trilineage hematopoiesis; does not bind to the androgen receptor. researchgate.net |
| Δ⁵-Androstene-3β,16α,17β-triol | Precursor for estriol synthesis in the human placenta. nih.gov |
| 5-Androstene-3β,16α,17α-triol | Identified as a 3-hydroxy steroid with androgenic roles. nih.gov |
| (3β,5β,16α,17β)-Androstane-3,16,17-triol | Classified as an androgen and derivative. phytobank.ca |
Advanced Omics Integration for Comprehensive Understanding
To move beyond a single-target, single-pathway understanding of this compound, future research must embrace a systems biology approach through the integration of advanced "omics" technologies. These high-throughput methods can provide a global view of the molecular changes induced by specific isomers.
Steroidomics: This branch of metabolomics focuses on the comprehensive analysis of steroids in a biological system. Applying steroidomics would allow researchers to understand how this compound administration alters the entire steroid profile, revealing its impact on metabolic pathways and potential interactions with other hormonal systems.
Proteomics: By analyzing changes in the entire protein complement of a cell or tissue in response to this compound, proteomics can identify novel protein targets and signaling pathways modulated by the steroid. This is crucial for uncovering non-receptor-mediated effects and downstream signaling cascades.
Transcriptomics: This technology profiles the complete set of RNA transcripts in a cell. Transcriptomic analysis following treatment with this compound isomers will reveal which genes are up- or down-regulated, providing insights into the genomic mechanisms of action and the cellular processes affected.
By integrating data from these omics platforms, researchers can construct detailed molecular networks that illustrate the comprehensive biological impact of this compound, paving the way for a more holistic understanding of its physiological roles.
Development of Highly Specific and Sensitive Analytical Methods for Trace Detection in Research
A significant hurdle in studying endogenous steroids like this compound is their often low physiological concentrations. Therefore, the development of highly specific and sensitive analytical methods is paramount for future research.
Current methods for steroid analysis often rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov For GC-MS analysis, derivatization, such as the formation of trimethylsilyl (B98337) (TMS) ethers, is often employed to improve the volatility and chromatographic behavior of the steroids. mdpi.comnist.gov
Future efforts should focus on:
Advanced Mass Spectrometry: Utilizing techniques like triple quadrupole or high-resolution mass spectrometry (e.g., Orbitrap) can enhance the sensitivity and specificity of detection, allowing for the quantification of trace amounts of this compound isomers in complex biological matrices like plasma, urine, and tissue samples. nih.govyoutube.com
Novel Derivatization Strategies: The development of new derivatization reagents that can enhance ionization efficiency in mass spectrometry could further lower the limits of detection.
Immunoassays: The generation of highly specific monoclonal antibodies for each this compound isomer could lead to the development of sensitive and high-throughput immunoassays for routine quantification in clinical and research settings.
These advancements in analytical methodology will be instrumental in accurately mapping the distribution and fluctuations of this compound isomers in various physiological and pathological states.
Deeper Exploration of Non-Canonical Receptor Interactions and Signaling Pathways
While some this compound isomers may interact with the classical androgen receptor, there is growing evidence that steroids can exert their effects through non-canonical pathways. These may include binding to other nuclear receptors, interacting with membrane-bound receptors, or modulating the activity of signaling proteins.
Research on related androstane metabolites provides a roadmap for this exploration. For instance, 5α-androstane-3β,17β-diol has been shown to bind to the estrogen receptor β (ERβ), modulating stress reactivity. nih.gov The metabolite 5α-androstane-3α,17β-diol can activate the PI3K/AKT signaling pathway independently of the androgen receptor. nih.govamegroups.org Furthermore, a novel androstenetriol has been found to interact with the mitochondrial translocator protein (TSPO), a key regulator of steroidogenesis. nih.gov
Future studies should investigate whether this compound isomers can:
Bind to other nuclear receptors such as the estrogen receptors (ERα and ERβ), the pregnane (B1235032) X receptor (PXR), or the constitutive androstane receptor (CAR).
Interact with membrane-bound receptors, such as G-protein coupled receptors (GPCRs), to initiate rapid, non-genomic signaling events.
Directly modulate the activity of key signaling molecules like kinases or phosphatases.
Uncovering these non-canonical pathways will be crucial for a complete understanding of the biological activities of this compound and may reveal novel therapeutic targets.
Investigating Novel Biotransformation Pathways and Enzymes
The synthesis and degradation of this compound are key determinants of its in vivo activity. Understanding the enzymatic pathways involved in its metabolism is therefore a critical area for future research.
Studies have shown that Sertoli cells can metabolize 5α-androstane-3α,17β-diol to 5α-androstane-3α,16α,17β-triol through 16α-hydroxylation, a reaction stimulated by follicle-stimulating hormone (FSH). nih.gov This suggests that cytochrome P450 enzymes, which are commonly involved in steroid hydroxylation, play a role in the formation of this compound. nih.gov The conversion of an androstene-triol to estriol in the placenta also points to the involvement of aromatase (CYP19A1) and other steroidogenic enzymes. nih.govmdpi.com
Future research should aim to:
Identify the specific cytochrome P450 isoforms and hydroxysteroid dehydrogenases responsible for the synthesis and inactivation of different this compound isomers.
Characterize the tissue-specific expression and regulation of these enzymes.
Elucidate the complete metabolic fate of this compound, including conjugation reactions (e.g., glucuronidation and sulfation) that facilitate its excretion.
A detailed map of the biotransformation pathways of this compound will provide valuable insights into its regulation and potential drug-drug interactions.
Utilizing Synthetic Analogs to Dissect Mechanistic Actions in vitro and in vivo models
Synthetic analogs are powerful tools for dissecting the mechanisms of action of natural compounds. By modifying the structure of this compound, researchers can create probes with altered receptor affinities, metabolic stabilities, or pharmacokinetic properties.
A compelling example is the development of 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286), a synthetic analog of a related androstene-triol. nih.gov This modification improved the oral bioavailability and metabolic stability of the parent compound, enabling detailed in vivo studies of its anti-inflammatory properties. nih.gov The synthetic analog was found to exert its effects without binding to classical steroid hormone receptors, highlighting the potential for non-traditional mechanisms of action. nih.gov
Following this approach, future research could focus on:
Synthesizing a library of this compound analogs with modifications at various positions to probe the structure-activity relationship.
Developing analogs with enhanced metabolic stability to prolong their in vivo effects and facilitate mechanistic studies.
Creating fluorescently or radioactively labeled analogs to track their distribution and binding in real-time within cells and organisms.
By employing these synthetic tools in both in vitro and in vivo models, researchers can more precisely define the molecular targets and signaling pathways through which this compound exerts its effects.
Q & A
Q. Table 1: Comparison of Detection Methods
| Technique | Sensitivity (LOD) | Key Applications | Limitations |
|---|---|---|---|
| GC-MS | 0.1 ng/mL | Glucuronide/sulfate conjugates | Requires derivatization |
| LC-MS/MS | 0.05 ng/mL | Polar metabolites in plasma | Matrix effects |
How do metabolic pathways of this compound differ between male and female models, and what experimental designs address these differences?
Methodological Answer:
Sex-dependent metabolism is critical in pharmacokinetic studies:
- In Male Rats: this compound is primarily metabolized via 2-/16-hydroxylation pathways, forming glucuronides (e.g., this compound-3-glucuronide) .
- In Female Rats: 7-/15-hydroxylation dominates, yielding metabolites like androstane-3,7,17-triol .
Experimental Design Recommendations: - Use isolated perfused liver models to study sex-specific hydroxylation .
- Include control groups with gonadectomy to assess hormonal regulation.
- Analyze bile and perfusate separately to track conjugation patterns.
Q. Table 2: Sex-Specific Metabolites in Rat Liver Perfusion
| Sex | Major Pathways | Key Metabolites | Conjugation Type |
|---|---|---|---|
| Male | 2-/16-hydroxylation | 3,16-Dihydroxyandrostan-17-one | Glucuronides (80%) |
| Female | 7-/15-hydroxylation | Androstane-3,7,17-triol | Sulfates (60%) |
How should researchers resolve contradictions in reported metabolic half-lives and excretion routes of this compound?
Methodological Answer:
Discrepancies arise from model variability (e.g., species, dosing). Mitigation strategies include:
- Interspecies Comparisons: Rodent vs. primate models to assess hepatic vs. renal excretion dominance.
- Isotope Tracers: Use [14C]-labeled androstane-triol to track excretion routes (bile vs. urine) .
- Population Pharmacokinetics: Meta-analysis of published half-lives (e.g., t1/2 = 2–8 hours in rodents) to identify outliers.
What advanced analytical approaches detect this compound in doping control studies, given its role as a metabolite?
Methodological Answer:
this compound is a metabolite of dehydrochloromethyltestosterone, a banned anabolic agent. Detection methods include:
- Long-Term Metabolite Tracking: 4-Chloro-17-methyl-5β-androstane-3,16,17-triol can be detected in urine for weeks post-administration via GC-MS/MS .
- Isotope Ratio Mass Spectrometry (IRMS): Distinguishes endogenous vs. synthetic sources by analyzing 13C/12C ratios.
- Chiral Chromatography: Resolves stereoisomers (e.g., 3α vs. 3β) to confirm exogenous origin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
